Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate.
Reduction: Regeneration of the original hydroxyethyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyethyl group.
Ethyl 4-(2,2,2-trifluoro-1-aminoethyl)-1H-pyrrole-2-carboxylate: Contains an amino group instead of a hydroxyethyl group.
Uniqueness
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .
Biological Activity
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound with a trifluoromethyl group, which enhances its biological activity and lipophilicity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and potential applications in medicinal chemistry.
- Molecular Formula : C9H10F3NO3
- Molecular Weight : 237.18 g/mol
- CAS Number : 2180956-69-6
The compound's structure features a pyrrole ring that is known for its biological significance, particularly in drug design and development. The trifluoromethyl group is recognized for improving the bioavailability and metabolic stability of compounds.
Pharmacological Properties
Research indicates that compounds containing pyrrole moieties exhibit various pharmacological activities, including:
- Anticancer Activity : Pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethyl group in this compound may enhance this activity by increasing lipophilicity and facilitating better interaction with biological targets.
- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
The exact mechanism of action for this compound remains under investigation. However, studies suggest that its electrophilic nature allows it to interact with various biological targets, potentially leading to altered cellular signaling pathways that affect cell growth and apoptosis.
Case Studies
- Antitumor Activity :
- Anti-inflammatory Properties :
Comparative Analysis
The following table summarizes key features and activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C9H10F3NO3 | Trifluoromethyl group enhances bioactivity | Anticancer, anti-inflammatory |
Ethyl 4-methyl-1H-pyrrole-3-carboxylate | C7H9NO2 | Lacks trifluoromethyl group | Moderate anticancer activity |
4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid | C12H10F3NO2 | Contains trifluoromethyl group | Potential anticancer activity |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : The initial step involves the condensation of appropriate precursors to form the pyrrole ring.
- Introduction of the Trifluoromethyl Group : This can be achieved through various fluorination methods that introduce the trifluoromethyl moiety into the compound.
- Carboxylation : The final step involves the introduction of a carboxylic acid functional group at the appropriate position on the pyrrole ring.
These synthetic methods highlight the compound's accessibility for further modifications aimed at enhancing its biological profile.
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,7,13-14H,2H2,1H3 |
InChI Key |
QLFZNDIRAWEJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)O |
Origin of Product |
United States |
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